molecular formula C15H23N3O2 B14008583 5-cyclohexyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one CAS No. 63743-60-2

5-cyclohexyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one

Cat. No.: B14008583
CAS No.: 63743-60-2
M. Wt: 277.36 g/mol
InChI Key: AFKZNEXMBAHPJX-UHFFFAOYSA-N
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Description

5-cyclohexyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexyl group and a morpholin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an aluminum chloride catalyst.

    Attachment of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-cyclohexyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex chemical entities used in various industries.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclohexyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-4-one
  • 5-cyclohexyl-2-(piperidin-4-ylmethyl)-1H-pyrimidin-6-one
  • 5-cyclohexyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-2-one

Uniqueness

5-cyclohexyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group and a morpholin-4-ylmethyl group on the pyrimidine ring makes it a versatile compound for various applications.

Properties

CAS No.

63743-60-2

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

5-cyclohexyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C15H23N3O2/c19-15-13(12-4-2-1-3-5-12)10-16-14(17-15)11-18-6-8-20-9-7-18/h10,12H,1-9,11H2,(H,16,17,19)

InChI Key

AFKZNEXMBAHPJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN=C(NC2=O)CN3CCOCC3

Origin of Product

United States

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